molecular formula C29H18Cl2N2O3 B10876164 2-(2,4-Dichlorophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate

2-(2,4-Dichlorophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate

Cat. No.: B10876164
M. Wt: 513.4 g/mol
InChI Key: DQMKCVRWXGSOCX-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable chlorinated precursor.

    Formation of the 2-Oxoethyl Ester: The esterification of the quinoxaline derivative with 2-oxoethyl chloride in the presence of a base such as triethylamine can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in biological processes.

    Interacting with DNA: Intercalating into DNA and disrupting its function.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

2-(2,4-Dichlorophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate can be compared with other quinoxaline derivatives, such as:

    2,3-Diphenylquinoxaline: Lacks the 2-oxoethyl ester and 2,4-dichlorophenyl groups.

    2-(2,4-Dichlorophenyl)quinoxaline: Lacks the 2-oxoethyl ester group.

    2-Oxoethyl 2,3-diphenylquinoxaline-6-carboxylate: Lacks the 2,4-dichlorophenyl group.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H18Cl2N2O3

Molecular Weight

513.4 g/mol

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 2,3-diphenylquinoxaline-6-carboxylate

InChI

InChI=1S/C29H18Cl2N2O3/c30-21-12-13-22(23(31)16-21)26(34)17-36-29(35)20-11-14-24-25(15-20)33-28(19-9-5-2-6-10-19)27(32-24)18-7-3-1-4-8-18/h1-16H,17H2

InChI Key

DQMKCVRWXGSOCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OCC(=O)C4=C(C=C(C=C4)Cl)Cl)N=C2C5=CC=CC=C5

Origin of Product

United States

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